2-(3-乙氧基苯基)乙酸

描述

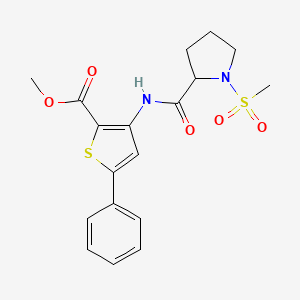

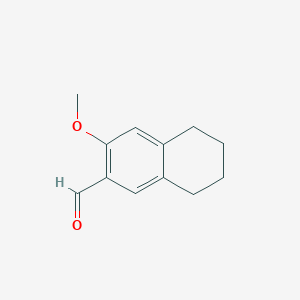

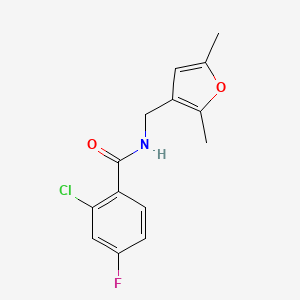

2-(3-ethoxyphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. In the context of the provided papers, while there is no direct study on 2-(3-ethoxyphenyl)acetic acid, there are several related compounds that have been synthesized and analyzed, which can provide insights into the properties and reactivity of similar structures .

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of the phenylacetic acid moiety or its derivatives. For instance, a series of 1,3,4-thiadiazole derivatives of a related phenoxy acetic acid were synthesized by cyclization with thiosemicarbazide . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . Additionally, racemic organophosphorus compounds with a similar ethoxyphenyl group were synthesized and hydrolyzed using bacterial species as biocatalysts . These studies indicate that the synthesis of compounds related to 2-(3-ethoxyphenyl)acetic acid can be achieved through various organic reactions, including cyclization, rearrangement, and biotransformation.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, was determined by X-ray diffraction . The structure of another derivative, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was confirmed by X-ray crystallography and NMR methods . These studies provide valuable information on the conformation and stereochemistry of the phenylacetic acid derivatives, which can be extrapolated to understand the molecular structure of 2-(3-ethoxyphenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of phenylacetic acid derivatives is influenced by the substituents on the phenyl ring and the acetic acid moiety. For instance, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical reactivity of these compounds. The study of various reactions, such as the preparation of triazoles from diethoxyphosphinyl acetic acid hydrazide , provides insights into the potential chemical transformations that 2-(3-ethoxyphenyl)acetic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The dimeric hydrogen bonding observed in the crystal structure of (2-methylphenoxy)acetic acid and the strong O-H...O hydrogen-bonded dimers in 2-(3-bromo-4-methoxyphenyl)acetic acid suggest that similar hydrogen bonding could be expected in 2-(3-ethoxyphenyl)acetic acid, affecting its physical properties. The synthesis and characterization of (2-ethoxyethoxy)acetic acid from urinary samples and the study of 2-(2-chloro-ethoxy)-acetate further contribute to the understanding of the physical and chemical behavior of such compounds.

科学研究应用

手性辅助化合物:

- Majewska (2019) 调查了2-羟基-2-(乙氧基苯基磷酰基)乙酸作为手性磷酸辅助剂,用于氨基和醇类的手性衍生试剂。该化合物在分离31P NMR光谱中的对映异构体醇类和胺类方面表现出潜力 (Majewska, 2019)。

生物转化研究:

- Majewska (2015) 还探讨了类似化合物的生物转化,研究了在使用细菌种类水解时的立体选择性。这突显了其在立体选择性合成中的潜力 (Majewska, 2015)。

抗微生物特性:

- Noolvi等人 (2016) 合成了2-(4-甲醛-2-甲氧基苯氧基)乙酸的1,3,4-噻二唑衍生物,并评估了它们的抗微生物活性,展示了对各种微生物菌株的显著活性 (Noolvi et al., 2016)。

新化合物的合成:

- Wang等人 (2016) 制备了吲哚羧酸,包括2-甲基吲哚-3-乙酸的衍生物,用于合成联吲哚-苯并咪唑。这项研究展示了该化合物在合成新型化学结构中的作用 (Wang et al., 2016)。

HPLC分离的热力学研究:

- Dungelová等人 (2004) 研究了苯基氨基甲酸衍生物的HPLC分离热力学,提供了对焓驱动手性识别机制的见解 (Dungelová等人,2004)。

合成方法学发展:

- Mi (2006) 报告了3-乙氧基-4-乙氧羰基苯乙酸的合成,展示了一种总产率为58%的方法,这对大规模合成应用可能具有重要意义 (Mi, 2006)。

药理学应用:

- Sharma等人 (2018) 合成了N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,并进行了分子对接分析用于抗癌药物开发。这突显了2-(3-乙氧基苯基)乙酸衍生物在药物发现领域的潜力 (Sharma et al., 2018)。

安全和危害

属性

IUPAC Name |

2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFLULLBPLPBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-ethoxyphenyl)acetic Acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)